![molecular formula C6H9N3O2 B152056 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide CAS No. 138000-95-0](/img/structure/B152056.png)
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide, also known as DIOC, is a chemical compound used in scientific research. It is a water-soluble, zwitterionic compound that has been found to have potential applications in various fields, such as biochemistry, pharmacology, and material science. In
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide is not fully understood. However, it has been found to interact with various biomolecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as:
1. Low toxicity: this compound has been found to have low toxicity in vitro and in vivo.
2. Water solubility: this compound is water-soluble, which makes it easier to use in various applications.
3. Stability: this compound is stable under various conditions, such as pH and temperature changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has various advantages and limitations for lab experiments, such as:
Advantages:
1. Versatility: this compound can be used in various scientific research applications.
2. Sensitivity: this compound is a highly sensitive fluorescent probe.
3. Water solubility: this compound is water-soluble, which makes it easier to use in aqueous solutions.
Limitations:
1. Cost: this compound can be expensive to synthesize.
2. Limited availability: this compound may not be readily available in some research laboratories.
3. Chemical stability: this compound can be chemically unstable under certain conditions.
Direcciones Futuras
There are various future directions for the use of 2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide in scientific research, such as:
1. Development of new synthesis methods: New synthesis methods can be developed to improve the yield and purity of this compound.
2. Application in drug delivery: this compound can be further explored as a carrier molecule for drug delivery.
3. Development of new fluorescent probes: this compound can be used as a starting point for the development of new fluorescent probes with improved properties.
4. Application in material science: this compound can be further explored for its potential applications in modifying the surface properties of materials.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. Its water solubility, low toxicity, and stability make it an attractive candidate for various applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug delivery and material science.
Métodos De Síntesis
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide can be synthesized using various methods, including the reaction of 2,2-dimethylimidazole with dimethyl sulfate and subsequent hydrolysis, or the reaction of 2,2-dimethylimidazole with N,N-dimethylcarbamoyl chloride. The purity of the synthesized this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carboxamide has been used in various scientific research applications, such as:
1. Protein labeling: this compound can be used as a fluorescent probe to label proteins for imaging and detection purposes.
2. Drug delivery: this compound can be used as a carrier molecule to deliver drugs to specific targets in the body.
3. Material science: this compound can be used to modify the surface properties of materials, such as polymers and nanoparticles.
Propiedades
Número CAS |
138000-95-0 |
---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)8-4(5(7)10)3-9(6)11/h3H,1-2H3,(H2,7,10) |
Clave InChI |
DHMIBXXTTHYCHF-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
SMILES canónico |
CC1(N=C(C=[N+]1[O-])C(=O)N)C |
Sinónimos |
2H-Imidazole-4-carboxamide,2,2-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.